tert-butyl 4-[1-(4-chlorophenyl)indazol-3-yl]oxypiperidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-butyl 4-[1-(4-chlorophenyl)indazol-3-yl]oxypiperidine-1-carboxylate is a synthetic compound that belongs to the class of indazole derivatives Indazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-[1-(4-chlorophenyl)indazol-3-yl]oxypiperidine-1-carboxylate typically involves multiple steps, starting from readily available starting materials
Formation of Indazole Ring: The indazole ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions. Common reagents used in this step include hydrazine derivatives and ortho-substituted nitrobenzenes.
Introduction of Piperidine Moiety: The piperidine ring can be introduced through nucleophilic substitution reactions, where a suitable piperidine derivative reacts with the indazole intermediate.
Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) or using acid catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, microwave-assisted synthesis, or other advanced techniques to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
tert-butyl 4-[1-(4-chlorophenyl)indazol-3-yl]oxypiperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can be performed to introduce new substituents onto the indazole or piperidine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for the treatment of various diseases.
Industry: Used in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of tert-butyl 4-[1-(4-chlorophenyl)indazol-3-yl]oxypiperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
tert-butyl 4-[1-(4-chlorophenyl)indazol-3-yl]oxypiperidine-1-carboxylate can be compared with other indazole derivatives, such as:
1H-indazole-3-carboxylic acid derivatives: Known for their anti-inflammatory and anticancer properties.
4-chloro-1H-indazole derivatives: Studied for their antimicrobial and antiviral activities.
Piperidine-1-carboxylic acid esters: Investigated for their potential as central nervous system agents and other therapeutic applications.
The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C23H26ClN3O3 |
---|---|
Molecular Weight |
427.9 g/mol |
IUPAC Name |
tert-butyl 4-[1-(4-chlorophenyl)indazol-3-yl]oxypiperidine-1-carboxylate |
InChI |
InChI=1S/C23H26ClN3O3/c1-23(2,3)30-22(28)26-14-12-18(13-15-26)29-21-19-6-4-5-7-20(19)27(25-21)17-10-8-16(24)9-11-17/h4-11,18H,12-15H2,1-3H3 |
InChI Key |
IEUSHVMIAWOHTL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)OC2=NN(C3=CC=CC=C32)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.